

Application Notes and Protocols for (Rac)-IBT6A as an Analytical Standard

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(Rac)-IBT6A, a racemic form of IBT6A, is recognized as a significant impurity in the manufacturing of Ibrutinib, a potent Bruton's tyrosine kinase (Btk) inhibitor used in the treatment of B-cell malignancies.[1][2] As an analytical standard, (Rac)-IBT6A is crucial for the accurate identification and quantification of this impurity in Ibrutinib active pharmaceutical ingredients (APIs) and finished drug products, ensuring their quality, safety, and efficacy.

This document provides detailed protocols for the use of **(Rac)-IBT6A** as an analytical standard, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods. These methods are essential for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ibrutinib.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **(Rac)-IBT6A** is fundamental for its use as an analytical standard.



Property	Value	Reference
Chemical Name	1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one (Racemic)	[3]
Molecular Formula	C22H22N6O	[4]
Molecular Weight	386.45 g/mol	[4]
CAS Number	1412418-47-3	[4]

Experimental Protocols

The following protocols are based on established methods for the analysis of Ibrutinib and its impurities.[2][5] It is recommended to use compendial grade (Rac)-IBT6A reference standard for all analytical purposes.

Preparation of Standard and Sample Solutions

Accurate preparation of solutions is critical for reliable quantitative analysis.

- a) (Rac)-IBT6A Standard Stock Solution (100 μg/mL):
- Accurately weigh approximately 10 mg of (Rac)-IBT6A reference standard.
- Transfer it into a 100 mL volumetric flask.
- Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).
- Sonicate for 10 minutes to ensure complete dissolution.
- b) Working Standard Solution (1 μg/mL):
- Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask.



- Dilute to volume with the diluent.
- c) Sample Solution (for Ibrutinib API):
- Accurately weigh approximately 25 mg of the Ibrutinib API sample.
- Transfer it into a 50 mL volumetric flask.
- Dissolve and dilute to volume with the diluent.
- Sonicate for 10 minutes.
- d) Spiked Sample Solution (for Method Validation):
- Prepare the Ibrutinib sample solution as described above.
- Spike with a known amount of (Rac)-IBT6A standard solution to assess accuracy and precision.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a stability-indicating HPLC method for the separation and quantification of **(Rac)-IBT6A** from Ibrutinib and its other impurities.[2]

a) Chromatographic Conditions:



Parameter	Condition
Column	X-Bridge C18 (150 x 4.6 mm, 3 μm) or equivalent
Mobile Phase A	0.02 M Ammonium Acetate buffer (pH 6.0)
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
0	
10	
25	
30	
35	_
40	_
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	220 nm
Injection Volume	10 μL

- b) System Suitability: Before sample analysis, the chromatographic system must pass system suitability tests. This includes evaluating parameters such as theoretical plates, tailing factor, and reproducibility of injections using the **(Rac)-IBT6A** working standard solution.
- c) Data Analysis: The concentration of **(Rac)-IBT6A** in the sample is determined by comparing the peak area of **(Rac)-IBT6A** in the sample chromatogram with the peak area of the **(Rac)-IBT6A** standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method



For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for trace-level quantification.

a) Chromatographic Conditions: The HPLC conditions can be adapted for LC-MS/MS. The use of volatile mobile phases like ammonium formate is compatible with mass spectrometry.[5][6]

Parameter	Condition
Column	Acquity UPLC C18 (100 mm \times 2.1 mm, 1.7 μ m) or equivalent
Mobile Phase A	20 mM Ammonium Acetate (pH 6.0)
Mobile Phase B	Acetonitrile
Gradient Elution	A suitable gradient to ensure separation from Ibrutinib and other impurities.
Flow Rate	0.3 mL/min
Injection Volume	5 μL

b) Mass Spectrometry Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	387.2 (for [M+H]+)
Product Ions (m/z)	To be determined by direct infusion of (Rac)-IBT6A standard.
Collision Energy	To be optimized for specific transitions.
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C



Data Presentation

The following tables summarize typical validation parameters for an analytical method for Ibrutinib and its impurities, which would include **(Rac)-IBT6A**.

Table 1: System Suitability Parameters

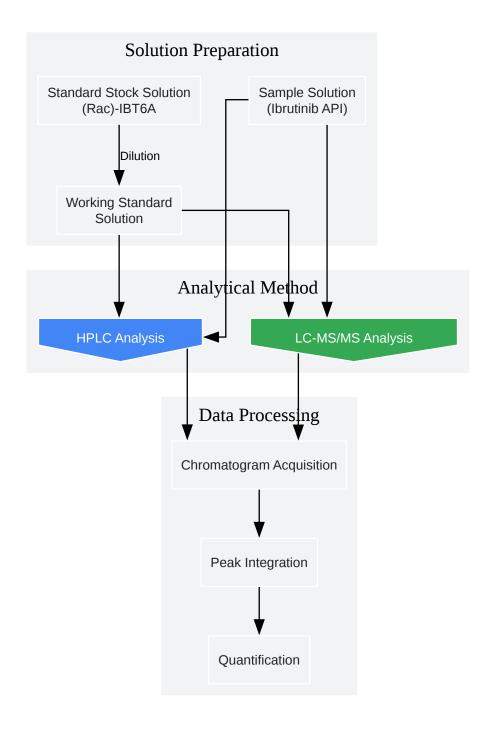
Parameter	Acceptance Criteria
Tailing Factor (for (Rac)-IBT6A peak)	≤ 2.0
Theoretical Plates (for (Rac)-IBT6A peak)	≥ 2000
%RSD of Peak Areas (n=6)	≤ 2.0%

Table 2: Method Validation Data

Parameter	Result
Linearity (Concentration Range)	LOQ - 150% of specification limit
Correlation Coefficient (r²)	≥ 0.999
Accuracy (% Recovery)	95.0% - 105.0%
Precision (%RSD)	≤ 5.0%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1

Mandatory Visualizations Experimental Workflow



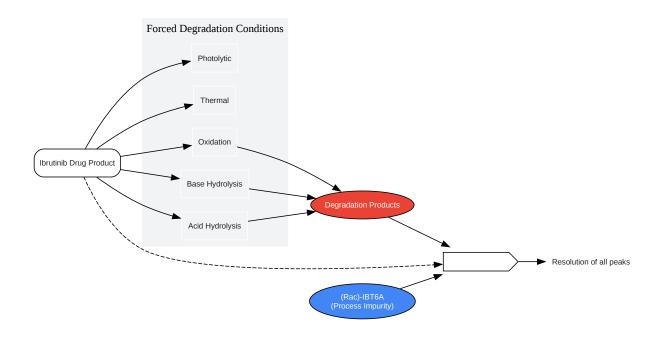


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Caption: Workflow for the analysis of (Rac)-IBT6A.

Stability Indicating Method Concept





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